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Compound of Interest

Compound Name: CDK2-IN-29

Cat. No.: B10758379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

investigating the synergistic potential of CDK2-IN-29, a dual inhibitor of Cyclin-Dependent

Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4), in combination with immunotherapy

for cancer treatment. Due to the limited availability of public data specific to CDK2-IN-29, the

following protocols and notes are based on the established mechanisms of CDK2 inhibition and

published studies on analogous CDK2 inhibitors.

Introduction to CDK2 Inhibition and Immunotherapy
Synergy
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their

dysregulation is a hallmark of cancer.[1] CDK2, in particular, plays a key role in the G1/S phase

transition.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in tumor cells.[3]

Recent preclinical studies have revealed a novel role for CDK inhibitors in modulating the tumor

microenvironment and enhancing anti-tumor immunity.[4]

The combination of CDK2 inhibition with immunotherapy, such as immune checkpoint inhibitors

(e.g., anti-PD-1/PD-L1 antibodies), is a promising strategy. The rationale for this combination is

multi-faceted:
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Induction of Immunogenic Cell Death (ICD): CDK2 inhibition can sensitize cancer cells to

chemotherapy-induced ICD, a form of apoptosis that triggers an immune response.[5]

Enhanced Type I Interferon (IFN) Response: Inhibition of CDK2 can lead to an increased

type I IFN response in cancer cells. This, in turn, promotes the presentation of tumor

antigens and enhances the infiltration and activity of cytotoxic CD8+ T cells within the tumor.

Modulation of the Tumor Microenvironment: CDK inhibitors can decrease the population of

immunosuppressive regulatory T cells (Tregs) and improve the function of dendritic cells

(DCs), further tipping the balance towards an anti-tumor immune response.[6]

Increased PD-L1 Expression: In some contexts, CDK inhibition has been shown to

upregulate the expression of PD-L1 on tumor cells, potentially making them more

susceptible to anti-PD-L1 therapy.[4][7]

CDK2-IN-29: A Profile
CDK2-IN-29 (also known as Compound 13q) is a small molecule inhibitor with activity against

both CDK2 and CDK4.[8] Its dual activity may offer a broader impact on cell cycle control and

potentially a more potent synergistic effect with immunotherapy.

Property Value Reference

CAS Number 247149-58-2 [9]

Molecular Formula C24H31N5O2 [9]

Molecular Weight 421.54 g/mol [9]

IC50 (CDK2) 96 nM [8]

IC50 (CDK4) 360 nM [8]

Signaling Pathway: CDK2 Inhibition and Immune
Activation
The following diagram illustrates the proposed signaling pathway by which CDK2 inhibition can

lead to enhanced anti-tumor immunity.
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Figure 1: Proposed signaling pathway of CDK2-IN-29 and immunotherapy synergy.
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Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of CDK2-
IN-29 and immunotherapy.

In Vitro Assessment of Immunogenic Cell Death (ICD)
This protocol is designed to determine if CDK2-IN-29, alone or in combination with a known

ICD inducer (e.g., doxorubicin), can induce the hallmarks of ICD in cancer cells.

1. Cell Culture and Treatment:

Culture a suitable cancer cell line (e.g., murine fibrosarcoma MCA205 or lung carcinoma

LLC) in appropriate media.

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of CDK2-IN-29, an ICD-inducing agent (e.g.,

Mitoxantrone), or a combination of both. Include vehicle-treated cells as a negative control.

2. Analysis of ICD Markers:

Calreticulin (CRT) Exposure:

After 24-48 hours of treatment, harvest the cells.
Stain with a fluorescently labeled anti-CRT antibody and a viability dye (e.g., DAPI).
Analyze by flow cytometry to quantify surface CRT exposure on viable cells.

ATP Release:

Collect the cell culture supernatant at various time points post-treatment.
Measure ATP concentration using a luciferin-based ATP assay kit according to the
manufacturer's instructions.

High Mobility Group Box 1 (HMGB1) Release:

Collect cell culture supernatant.
Measure HMGB1 levels using an ELISA kit as per the manufacturer's protocol.
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In Vivo Tumor Studies
This protocol outlines an in vivo experiment to assess the anti-tumor efficacy of CDK2-IN-29
combined with an immune checkpoint inhibitor in a syngeneic mouse model.

1. Animal Model:

Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen

syngeneic tumor model.

Subcutaneously implant a suitable number of cancer cells (e.g., 1 x 10^6 MCA205 cells) into

the flank of each mouse.

2. Treatment Regimen:

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following

treatment groups (n=8-10 mice per group):

Vehicle control
CDK2-IN-29 alone
Anti-PD-1 antibody alone
CDK2-IN-29 + Anti-PD-1 antibody

Administer CDK2-IN-29 via an appropriate route (e.g., oral gavage) at a predetermined dose

and schedule.

Administer the anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally, typically twice a week.

3. Efficacy Assessment:

Measure tumor volume with calipers every 2-3 days.

Monitor animal body weight and overall health.

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice

and harvest the tumors for further analysis.

Immune Cell Profiling of the Tumor Microenvironment
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This protocol describes the analysis of immune cell populations within the tumors from the in

vivo study.

1. Tumor Dissociation:

Excise tumors and mechanically dissociate them into a single-cell suspension using a

gentleMACS Dissociator or similar device with appropriate enzymes (e.g., collagenase,

DNase).

2. Flow Cytometry Analysis:

Stain the single-cell suspension with a panel of fluorescently-labeled antibodies to identify

different immune cell populations. A typical panel might include:

T cells: CD45, CD3, CD4, CD8
Regulatory T cells: CD4, CD25, FoxP3
Dendritic cells: CD45, CD11c, MHC-II
Myeloid-derived suppressor cells (MDSCs): CD45, CD11b, Gr-1

Analyze the stained cells using a multi-color flow cytometer.

3. Immunohistochemistry (IHC):

Fix a portion of the tumor in formalin and embed in paraffin.

Perform IHC staining on tumor sections for key markers such as CD8 to visualize the

infiltration of cytotoxic T cells into the tumor.

Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating the

combination of CDK2-IN-29 and immunotherapy.
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Figure 2: General experimental workflow.
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Quantitative Data Summary
The following tables summarize the known quantitative data for CDK2-IN-29 and provide

representative data from preclinical studies of other CDK2 inhibitors in combination with

immunotherapy.

Table 1: CDK2-IN-29 Inhibitory Activity

Target IC50 Reference

CDK2 96 nM [8]

CDK4 360 nM [8]

Table 2: Representative In Vivo Efficacy of CDK2 Inhibition with Anti-PD-1 Therapy

(Hypothetical Data Based on Published Studies)

Treatment Group
Mean Tumor Volume (mm³)
at Day 21 ± SEM

% Tumor Growth Inhibition
(TGI)

Vehicle 1500 ± 150 -

CDK2 Inhibitor 1050 ± 120 30%

Anti-PD-1 900 ± 110 40%

CDK2 Inhibitor + Anti-PD-1 450 ± 80 70%

Table 3: Representative Changes in Tumor Immune Infiltrate (Hypothetical Data Based on

Published Studies)
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Treatment Group
% CD8+ T cells of CD45+
cells (Mean ± SEM)

CD8+/Treg Ratio (Mean ±
SEM)

Vehicle 5.2 ± 0.8 1.5 ± 0.3

CDK2 Inhibitor 8.1 ± 1.2 2.8 ± 0.5

Anti-PD-1 10.5 ± 1.5 3.5 ± 0.6

CDK2 Inhibitor + Anti-PD-1 18.3 ± 2.1 6.2 ± 0.9

Conclusion
The combination of CDK2-IN-29 with immunotherapy represents a promising therapeutic

strategy. The provided application notes and protocols offer a framework for researchers to

investigate this synergy. It is crucial to perform detailed dose-response studies for CDK2-IN-29
and to carefully design the timing and sequence of its administration with immunotherapy to

maximize potential synergistic effects and minimize potential toxicities. Further research into

the specific molecular mechanisms of CDK2-IN-29 will be invaluable in optimizing its clinical

application in combination with immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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